An In-Depth Technical Guide to 1,4-Butanedithiol: Properties, Reactions, and Applications
An In-Depth Technical Guide to 1,4-Butanedithiol: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanedithiol (CAS No: 1191-08-8), also known as 1,4-dimercaptobutane or tetramethylene dimercaptan, is an organosulfur compound with the chemical formula HS(CH₂)₄SH.[1] It is a colorless to light yellow liquid recognized by its strong, malodorous, and sulfurous character.[2][3] The presence of two highly reactive thiol (-SH) groups at the termini of a flexible four-carbon chain makes 1,4-butanedithiol a versatile and valuable building block in various fields of chemical science.[3]
This guide provides a comprehensive overview of the core chemical and physical properties of 1,4-butanedithiol, its key chemical reactions, and its applications, with a focus on its utility for researchers in materials science and drug development.
Physical and Chemical Properties
1,4-Butanedithiol is a combustible liquid that is highly soluble in organic solvents.[2][4] Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.
Table 2.1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | Butane-1,4-dithiol | [4] |
| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan | [1] |
| CAS Number | 1191-08-8 | [1][5] |
| EC Number | 214-728-3 | [1] |
| Molecular Formula | C₄H₁₀S₂ | [4][6] |
| Molecular Weight | 122.25 g/mol | [1][5][6] |
| SMILES | C(CCS)CS | [4] |
| InChI Key | SMTOKHQOVJRXLK-UHFFFAOYSA-N | [1][4] |
Table 2.2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Strong, sulfurous, meaty | [1][3] |
| Density | 1.042 g/mL at 25 °C | [1] |
| Melting Point | -53.9 °C | [2][4] |
| Boiling Point | 195.5 °C (at 760 mmHg) | [4] |
| 105-106 °C (at 30 mmHg) | [1] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| Refractive Index | n20/D 1.529 | [1] |
| pKa | 10.07 ± 0.10 (Predicted) | [7] |
Chemical Reactivity and Applications
The chemistry of 1,4-butanedithiol is dominated by the reactivity of its two thiol groups. These groups are nucleophilic and can be readily oxidized or alkylated, making the compound a key intermediate in organic synthesis and polymer chemistry.[3]
Key Reactions
-
Oxidation: 1,4-Butanedithiol can be oxidized to form the cyclic disulfide, 1,2-dithiane. This reaction is a key step in certain polymer applications and reversible disulfide bond formation.[4]
-
Alkylation: Reaction with geminal dihalides leads to the formation of seven-membered heterocyclic rings known as 1,3-dithiepanes.[4]
-
Thiol-Ene "Click" Chemistry: The thiol groups can participate in radical-mediated thiol-ene reactions with compounds containing double bonds ("enes"). This highly efficient "click" reaction is used for polymer conjugation and the synthesis of functional materials.[8]
-
Formation of Self-Assembled Monolayers (SAMs): Like other alkanethiols, 1,4-butanedithiol has a strong affinity for the surfaces of noble metals, particularly gold.[4] This property allows it to form highly ordered, self-assembled monolayers (SAMs), which are crucial for modifying surface properties in electronics, sensors, and biomaterials.[3][4]
-
Polymer Synthesis: It serves as a monomer in polyaddition reactions, often with diols or diisocyanates, to create sulfur-containing polyesters and polyurethanes. Many of these polymers are being explored for their biodegradability.[4]
Applications
The unique reactivity of 1,4-butanedithiol lends itself to a variety of applications:
-
Materials Science: It is fundamental in the creation of SAMs for surface functionalization of gold nanoparticles and substrates.[1] It is also used in the systematic design of advanced polymer architectures.[1]
-
Polymer Chemistry: It is a key component in the synthesis of biodegradable polymers and functional polymers via thiol-ene reactions.[4][9]
-
Biomedical Engineering: 1,4-Butanedithiol has been used to modify hydroxyapatite nanoparticles to improve cell attachment on bone grafts, showcasing its potential in regenerative medicine.[1] It is also utilized in the polymerization of bio-based monomers for various biomedical applications.[1]
-
Organic Synthesis: It acts as a versatile intermediate for creating complex sulfur-containing molecules and heterocycles.[3]
Experimental Protocols
Detailed and consistent experimental procedures are critical for achieving desired outcomes. Below is a representative protocol for a common application of 1,4-butanedithiol.
Protocol: Preparation of Self-Assembled Monolayers (SAMs) on Gold
This protocol is adapted from established procedures for forming high-quality SAMs from thiol solutions.[1] A clean environment is paramount to avoid contamination that can compromise monolayer quality.[1]
A. Materials and Equipment:
-
Gold-coated substrates
-
1,4-Butanedithiol
-
200-proof ethanol (spectroscopic grade)
-
Concentrated HCl (if pH adjustment is needed for other thiols)
-
Clean, sealable glass or polypropylene containers (e.g., scintillation vials)
-
Tweezers for substrate handling
-
Dry nitrogen gas source
-
Sonicator
-
Calibrated micropipettes
B. Preparation of Thiol Solution (1 mM):
-
Work in a clean fume hood. Thoroughly clean all glassware and equipment.[1]
-
Rinse the sealable containers 2-3 times with ethanol and recap them.
-
Measure the required volume of ethanol into a clean solution container.
-
Calculate and dispense the required mass of 1,4-butanedithiol into the ethanol to achieve a 1 mM concentration. (For 10 mL of solution, add ~1.22 mg of 1,4-butanedithiol).
-
Mix thoroughly until the thiol is completely dissolved. Dispense the solution into individual, clean containers for each gold substrate.
C. Substrate Immersion and Self-Assembly:
-
Using clean tweezers, immerse a clean gold substrate into a container filled with the 1 mM thiol solution. Minimize the substrate's exposure to air.[1]
-
Reduce the headspace above the solution and backfill each container with dry nitrogen gas to create an inert atmosphere.[1]
-
Seal the container cap tightly and wrap it with Parafilm®.[1]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[1]
D. Termination and Rinsing:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate with a steady stream of fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[1]
-
Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed material.[1]
-
Perform a final rinse with ethanol for 10-15 seconds.[1]
-
Dry the substrate gently under a stream of dry nitrogen gas.[1]
E. Storage:
-
Place the finished SAM-coated substrate in a clean, dry container, such as a Petri dish.
-
For long-term storage, backfill the container with dry nitrogen, seal it, and store it in a desiccator.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for preparing a 1,4-butanedithiol self-assembled monolayer on a gold substrate.
Caption: Workflow for preparing a 1,4-butanedithiol SAM on a gold surface.
Safety and Handling
1,4-Butanedithiol is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a combustible liquid.[2] It causes skin irritation and serious eye irritation.[2][6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2] Keep the container tightly closed.[2]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]
Conclusion
1,4-Butanedithiol is a foundational chemical for researchers in materials science, polymer chemistry, and biomedicine. Its dual thiol functionality provides a gateway to a vast array of chemical transformations, from creating well-defined surfaces via self-assembly to synthesizing novel polymers with tailored properties. Understanding its physical characteristics, chemical reactivity, and proper handling protocols is essential for leveraging its full potential in research and development.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-ene reactions for the synthesis of block-random copolymers - American Chemical Society [acs.digitellinc.com]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
